5-Bromo-1H-benzoimidazole-2-carboxylic acid
Overview
Description
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It’s important to note that imidazole derivatives, which include 5-bromo-1h-benzoimidazole-2-carboxylic acid, have been found to inhibit various enzymes and show a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition of enzyme activity . The presence of the bromo group may enhance the compound’s reactivity, potentially influencing its interaction with target molecules .
Biochemical Pathways
Imidazole derivatives have been reported to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their broad range of chemical and biological properties, which could influence their pharmacokinetic profile .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid typically involves the bromination of benzimidazole derivatives. One common method involves the reaction of 5-bromo-1H-benzoimidazole with carbon dioxide under specific conditions to introduce the carboxylic acid group . The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-benzoimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzimidazole derivative .
Scientific Research Applications
5-Bromo-1H-benzoimidazole-2-carboxylic acid has numerous applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-1H-benzoimidazole-2-carboxylic acid include:
- 5-Amino-1H-benzoimidazole-2-carboxylic acid
- 5-Nitro-1H-benzoimidazole-2-carboxylic acid
- 6-Bromo-1H-benzoimidazole-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the bromine atom and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDLMITPWHISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631225 | |
Record name | 6-Bromo-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40197-20-4 | |
Record name | 6-Bromo-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-benzimidazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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